molecular formula C15H14O3Se B5352692 3-(2,4-dimethoxyphenyl)-1-(2-selenophenyl)-2-propen-1-one

3-(2,4-dimethoxyphenyl)-1-(2-selenophenyl)-2-propen-1-one

Cat. No.: B5352692
M. Wt: 321.24 g/mol
InChI Key: JCEDIDPODBTITL-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dimethoxyphenyl)-1-(2-selenophenyl)-2-propen-1-one, also known as DMPS, is a synthetic organic compound that has gained attention in scientific research due to its unique properties. DMPS is a chalcone derivative that contains both selenophene and methoxyphenyl moieties. This compound has been synthesized using various methods, and its potential applications in scientific research have been explored.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-1-(2-selenophenyl)-2-propen-1-one is not fully understood. However, it is thought to act by inhibiting various enzymes and proteins involved in cancer cell growth and proliferation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to have antioxidant and anti-inflammatory effects. In vivo studies have shown that this compound can reduce tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2,4-dimethoxyphenyl)-1-(2-selenophenyl)-2-propen-1-one in scientific research is its potential as an anticancer agent. This compound has been found to inhibit the growth of cancer cells, making it a promising candidate for further study. Another advantage of this compound is its antioxidant and anti-inflammatory properties, which could have potential applications in the treatment of various diseases.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to have cytotoxic effects on normal cells in addition to cancer cells. This could limit its potential as a therapeutic agent. Another limitation of this compound is its relatively low solubility in water, which could limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 3-(2,4-dimethoxyphenyl)-1-(2-selenophenyl)-2-propen-1-one. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the study of this compound in combination with other anticancer agents, to determine if it has synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.

Synthesis Methods

3-(2,4-dimethoxyphenyl)-1-(2-selenophenyl)-2-propen-1-one can be synthesized using various methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel reaction. In the Claisen-Schmidt condensation reaction, 2,4-dimethoxybenzaldehyde and 2-selenophenylacetic acid are reacted in the presence of a base to form this compound. The Knoevenagel reaction involves the reaction of 2,4-dimethoxybenzaldehyde and ethyl cyanoacetate in the presence of a base to form this compound.

Scientific Research Applications

3-(2,4-dimethoxyphenyl)-1-(2-selenophenyl)-2-propen-1-one has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as an anticancer agent, due to its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential as an antioxidant and anti-inflammatory agent.

Properties

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)-1-selenophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3Se/c1-17-12-7-5-11(14(10-12)18-2)6-8-13(16)15-4-3-9-19-15/h3-10H,1-2H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEDIDPODBTITL-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C[Se]2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C[Se]2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3Se
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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